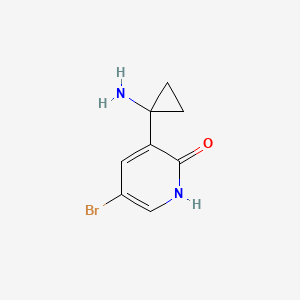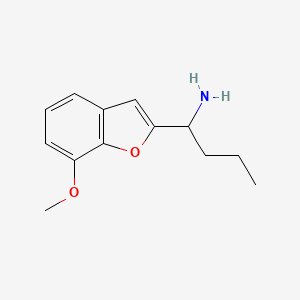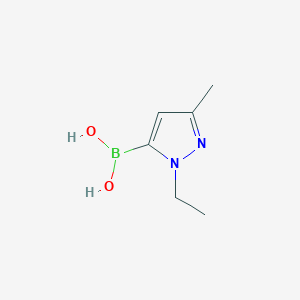
(1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid is a boronic acid derivative featuring a pyrazole ring Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid typically involves the reaction of 1-Ethyl-3-methyl-1H-pyrazole with a boron-containing reagent. One common method is the reaction of 1-Ethyl-3-methyl-1H-pyrazole with boronic acid or boronate esters under suitable conditions. The reaction is often catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF) are commonly used.
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation reactions.
Substituted Pyrazoles: Formed through substitution reactions on the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science.
Biology and Medicine
In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors. The pyrazole ring in this compound may enhance its binding affinity to certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and advanced materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In biological systems, the boronic acid group can form reversible covalent bonds with diols or hydroxyl groups on enzymes, inhibiting their activity. The pyrazole ring may interact with specific amino acid residues in the enzyme’s active site, enhancing the compound’s inhibitory effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-pyrazole-5-boronic acid: Similar structure but with a methyl group instead of an ethyl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a Boc-protected pyrazole ring and a boronic acid ester.
1H-Pyrazole-4-boronic acid: Lacks the ethyl and methyl substituents on the pyrazole ring.
Uniqueness
(1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. The presence of both ethyl and methyl groups may enhance its solubility and stability compared to other boronic acids.
Eigenschaften
Molekularformel |
C6H11BN2O2 |
|---|---|
Molekulargewicht |
153.98 g/mol |
IUPAC-Name |
(2-ethyl-5-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C6H11BN2O2/c1-3-9-6(7(10)11)4-5(2)8-9/h4,10-11H,3H2,1-2H3 |
InChI-Schlüssel |
QENRYSYSLKAJJT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NN1CC)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)

![2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13561188.png)
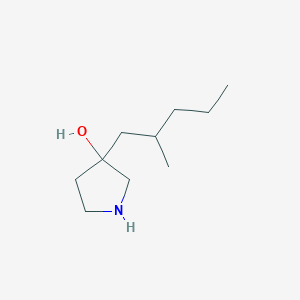
![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)

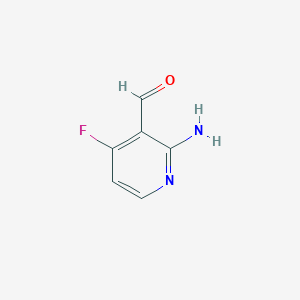
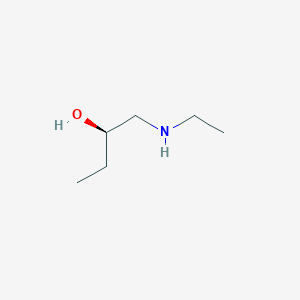
![N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride](/img/structure/B13561237.png)
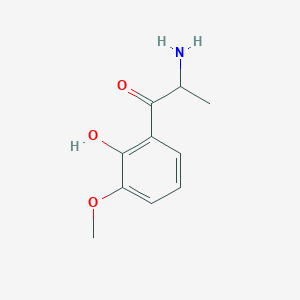
![N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide](/img/structure/B13561244.png)
